(Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
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Overview
Description
(Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a synthetic organic compound It features a thiazole ring, a morpholine moiety, and a chlorinated aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic or basic conditions.
Introduction of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions.
Chlorination of Aniline: The aniline group can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Final Coupling Reaction: The final step involves coupling the chlorinated aniline with the thiazole-morpholine intermediate under suitable conditions, often using a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the morpholine moiety.
Reduction: Reduction reactions can occur at the chlorinated aniline group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the chlorinated aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or dechlorinated products.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, it could be explored as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline:
Morpholine: A common moiety in medicinal chemistry.
Thiazole derivatives: Known for their biological activity.
Uniqueness
(Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS.ClH/c1-11-10-20-14(16-13-4-2-12(15)3-5-13)18(11)17-6-8-19-9-7-17;/h2-5,10H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGRHRUGXWTBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=C(C=C2)Cl)N1N3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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